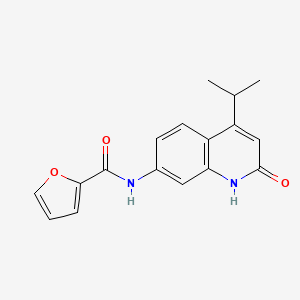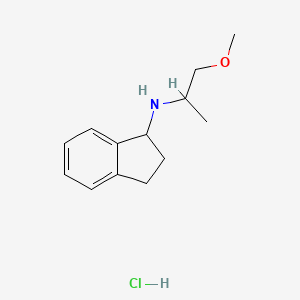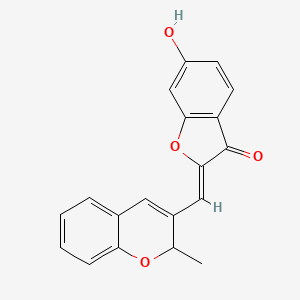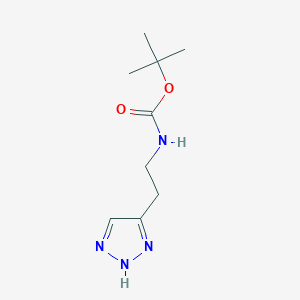![molecular formula C19H19N3O2S B2961101 Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate CAS No. 879919-61-6](/img/structure/B2961101.png)
Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate is a chemical compound with the CAS Number: 730248-95-0 . It has a molecular weight of 311.36 . The IUPAC name for this compound is 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]propanoic acid . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in ethanol in the presence of a sodium-bisulfate catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using x-ray diffraction structure analysis (XSA) . The XSA was performed on an Xcalibur Ruby single-crystal diffractometer with a CCD detector using the standard method .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 311.36 .Scientific Research Applications
Synthesis Techniques and Applications
Fabrication and Functionalization :Research on similar compounds often focuses on their synthesis and potential applications in medicinal chemistry. For instance, a study discussed the synthesis of 4-phenyl-2-butanone, a compound with relevance in medicinal chemistry due to its potential anti-inflammatory properties (Jiangli Zhang, 2005). This research highlights the importance of specific synthesis techniques, such as Claisen's condensation and nucleophilic addition reactions, which are fundamental in the synthesis of complex organic molecules.
Photochemical Reactions :Another study explored the photochemical reactions of cycloalkanones, leading to the formation of ω-substituted esters (M. Tokuda, Yoshihiko Watanabe, M. Itoh, 1978). Such reactions are pivotal in organic synthesis, offering pathways to diversely functionalized molecules for further research or application in drug development.
Polymerization and Bioconjugation :Research on acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, showcases advanced materials design for bioconjugation applications (N. Rossi, Yuquan Zou, Mark E. Scott, J. Kizhakkedathu, 2008). Such studies demonstrate the versatility of ethyl-based compounds in creating functional materials with potential biomedical applications.
Nucleophilic Addition and Cycloaddition Reactions :The utility of ethyl-based compounds in facilitating nucleophilic addition and cycloaddition reactions is also of significant interest. For example, research into the nucleophilic addition of lithiated phenyl trimethylsilylmethyl sulfide to activated olefins highlights a facile synthesis route for functionally substituted silylcyclopropanes, showcasing the compound's role in synthetic organic chemistry (E. Schaumann, C. Friese, C. Spanka, 1986).
properties
IUPAC Name |
ethyl 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-16(19(23)24-5-2)25-17-10-12(3)13(11-20)18-21-14-8-6-7-9-15(14)22(17)18/h6-10,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJQFMYJCREPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2961021.png)

![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)
![(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one](/img/structure/B2961027.png)



![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)
![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)

